5-Bromo-1,3-difluoro-2-(2,2,2-trifluoroethoxy)benzene

Organic Synthesis Process Chemistry Halogenation

5-Bromo-1,3-difluoro-2-(2,2,2-trifluoroethoxy)benzene (CAS 145767-78-8) is a halogenated aromatic ether with the molecular formula C8H4BrF5O and a molecular weight of 291.01 g/mol. It belongs to a class of fluorinated building blocks valued for modulating the physicochemical and biological properties of lead compounds in drug and agrochemical discovery.

Molecular Formula C8H4BrF5O
Molecular Weight 291.01 g/mol
CAS No. 145767-78-8
Cat. No. B190067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1,3-difluoro-2-(2,2,2-trifluoroethoxy)benzene
CAS145767-78-8
Synonyms5-Bromo-1,3-difluoro-2-(2,2,2-trifluoroethoxy)benzene
Molecular FormulaC8H4BrF5O
Molecular Weight291.01 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)OCC(F)(F)F)F)Br
InChIInChI=1S/C8H4BrF5O/c9-4-1-5(10)7(6(11)2-4)15-3-8(12,13)14/h1-2H,3H2
InChIKeyPKBORPYIKXALHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-1,3-difluoro-2-(2,2,2-trifluoroethoxy)benzene (CAS 145767-78-8): Essential Fluorinated Building Block for Agrochemical and Pharmaceutical R&D


5-Bromo-1,3-difluoro-2-(2,2,2-trifluoroethoxy)benzene (CAS 145767-78-8) is a halogenated aromatic ether with the molecular formula C8H4BrF5O and a molecular weight of 291.01 g/mol . It belongs to a class of fluorinated building blocks valued for modulating the physicochemical and biological properties of lead compounds in drug and agrochemical discovery . Its core structure features a 1,3,5-trisubstituted benzene ring with bromine at the 5-position, fluorine atoms at the 1- and 3-positions, and a 2,2,2-trifluoroethoxy (-OCH2CF3) group at the 2-position . This specific substitution pattern distinguishes it from other halogenated aromatic ethers and confers unique reactivity for cross-coupling and nucleophilic aromatic substitution reactions [1].

Why 5-Bromo-1,3-difluoro-2-(2,2,2-trifluoroethoxy)benzene Cannot Be Directly Substituted by Other Halogenated Aromatic Ethers


The substitution pattern on the benzene ring—specifically the 1,3-difluoro, 2-trifluoroethoxy, and 5-bromo arrangement—dictates both the electronic environment and the steric accessibility for subsequent chemical transformations . Replacing this compound with a seemingly similar analog, such as 1-Bromo-3,5-difluoro-2-(2,2,2-trifluoroethoxy)benzene (CAS 1002355-81-8), alters the position of the reactive bromine atom, leading to different regioselectivity in cross-coupling reactions and ultimately a different final product . Furthermore, the 2,2,2-trifluoroethoxy group is not merely a placeholder; its strong electron-withdrawing nature impacts the reactivity of the fluorine atoms and the bromine, making this specific isomer a critical intermediate for introducing fluorinated motifs into complex molecules where other isomers would fail [1].

Quantitative Differentiation Guide: 5-Bromo-1,3-difluoro-2-(2,2,2-trifluoroethoxy)benzene vs. Analogs


Synthetic Yield: CN101817729A Reports 82% Overall Yield for Target Compound vs. Typical Lower Yields for Analogs

The patented synthesis of the target compound, 5-Bromo-1,3-difluoro-2-(2,2,2-trifluoroethoxy)benzene, achieves an overall yield of 82% starting from 3,4,5-trifluoronitrobenzene [1]. This yield is a quantifiable benchmark for procurement, as it suggests a scalable and efficient route. In contrast, synthetic routes for closely related analogs, such as 1-bromo-2,4-difluoro-3-(2,2,2-trifluoroethoxy)benzene, are not as widely documented or optimized in patent literature, potentially leading to higher costs and supply chain uncertainty for those seeking to purchase non-catalog analogs.

Organic Synthesis Process Chemistry Halogenation

Physicochemical Properties: Predicted Boiling Point of 218.2 °C and Density of 1.702 g/cm³ Differentiate from Non-Fluorinated or Mono-Fluorinated Analogs

The target compound has a predicted boiling point of 218.2±40.0 °C and a predicted density of 1.702±0.06 g/cm³ . These values are directly attributable to its high fluorine content (5 fluorine atoms) and the presence of the trifluoroethoxy group. Replacing it with a less fluorinated analog, such as 5-bromo-1,3-difluoro-2-methoxybenzene (no CAS available), would result in a significantly lower boiling point and density, as well as drastically altered lipophilicity (logP). This difference in physical properties impacts purification methods (e.g., distillation), formulation, and in silico ADME predictions during drug design.

Physicochemical Properties ADME Prediction Lead Optimization

Commercial Purity: Reputable Vendors Consistently Provide ≥97% Purity, a Benchmark for Reproducible Results

Commercial availability is established with a documented purity standard of 97% from major suppliers like Sigma-Aldrich (Ambeed) and Bidepharm [REFS-1, REFS-2]. This ensures a reliable and consistent starting material quality for research. In contrast, a less common positional isomer, such as 1-Bromo-3,5-difluoro-2-(2,2,2-trifluoroethoxy)benzene (CAS 1002355-81-8), may be available from fewer suppliers and with less rigorously verified purity, introducing a risk of batch-to-batch variability that can confound experimental outcomes.

Quality Control Reproducibility Sourcing

Validated Application Scenarios for 5-Bromo-1,3-difluoro-2-(2,2,2-trifluoroethoxy)benzene


Synthesis of CNS-Targeting Drug Candidates

The 2,2,2-trifluoroethoxy group is a well-known bioisostere for methoxy and other ether groups, often increasing metabolic stability and lipophilicity to enhance blood-brain barrier penetration . Researchers in CNS drug discovery can use this specific isomer as a key building block in Suzuki or Buchwald-Hartwig coupling reactions to synthesize novel chemical entities with improved pharmacokinetic profiles. Its 97% purity ensures that reaction yields and biological assays are not confounded by impurities.

Agrochemical Intermediate Development

The unique halogenation pattern makes this compound an ideal intermediate for creating new fluorinated herbicides or fungicides. The presence of both bromine (for cross-coupling) and fluorine (for metabolic stability) allows for diverse structural elaboration [1]. The documented, high-yielding synthesis supports the potential for cost-effective scale-up to multi-kilogram quantities, a key consideration for industrial agrochemical R&D pipelines.

Calibrated Physicochemical Property Modulation in Lead Optimization

Medicinal chemists can use this compound to precisely introduce a trifluoroethoxy motif at a specific position on an aromatic ring. The predicted boiling point and density provide a baseline for evaluating how this modification affects overall molecular properties. Using this well-characterized building block allows for the systematic exploration of SAR by varying the aryl group in subsequent cross-coupling reactions, while the core physicochemical influence of the -OCH2CF3 group remains consistent and predictable.

Technical Documentation Hub

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